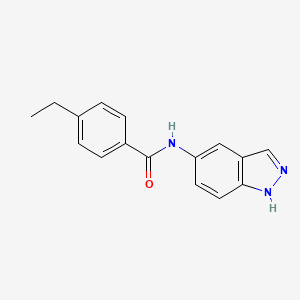

4-ethyl-N-(1H-indazol-5-yl)benzamide

Description

Properties

IUPAC Name |

4-ethyl-N-(1H-indazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-2-11-3-5-12(6-4-11)16(20)18-14-7-8-15-13(9-14)10-17-19-15/h3-10H,2H2,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRLJRIMZSEMHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The ethyl group can be introduced via alkylation reactions, and the benzamide moiety can be attached through amide bond formation using appropriate reagents and conditions.

Industrial Production Methods: Industrial production of 4-ethyl-N-(1H-indazol-5-yl)benzamide may involve optimized synthetic routes to ensure high yield and purity. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, are often employed to achieve efficient synthesis . The use of solvent-free and catalyst-free conditions can also be explored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4-ethyl-N-(1H-indazol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indazole ring or the benzamide moiety.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Research has demonstrated that 4-ethyl-N-(1H-indazol-5-yl)benzamide exhibits various biological activities:

- Enzyme Inhibition : The compound has been studied for its potential as a cyclin-dependent kinase (CDK) inhibitor. CDKs are crucial for cell cycle regulation, and their inhibition can lead to antiproliferative effects in cancer cells .

- Antiparasitic Properties : It has shown activity against protozoan parasites such as Toxoplasma gondii and Plasmodium falciparum, indicating its potential as an antimalarial agent .

- Anticancer Activity : In vitro studies have reported that compounds similar to 4-ethyl-N-(1H-indazol-5-yl)benzamide possess significant cytotoxic effects against human leukemia cell lines (K-562), suggesting their utility in cancer therapy .

Medicinal Chemistry

The compound is being investigated for its therapeutic potential in treating various diseases due to its ability to modulate enzyme activity and inhibit specific pathways involved in disease progression.

Case Studies

- CDK Inhibition : A study evaluated a series of N-(indazolyl)benzamido derivatives, including 4-ethyl-N-(1H-indazol-5-yl)benzamide, for their inhibitory effects on CDK1/cyclin B complexes. The results indicated promising IC50 values, suggesting effective inhibition at low concentrations .

- Antiparasitic Activity : Research focused on the modification of benzamide derivatives led to the identification of compounds with enhanced potency against T. gondii and P. falciparum. These studies highlight the structure-activity relationship (SAR) that guides the development of more effective antimalarial agents .

Data Table: Biological Activities of 4-Ethyl-N-(1H-Indazol-5-Yl)Benzamide

Mechanism of Action

The mechanism of action of 4-ethyl-N-(1H-indazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors involved in various biological pathways. For example, indazole derivatives have been shown to inhibit kinases such as CHK1 and CHK2, which play a role in cell cycle regulation and cancer progression .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares key structural analogs of 4-ethyl-N-(1H-indazol-5-yl)benzamide, focusing on substituents, molecular weight, synthesis yields, and spectral

Note: Data inferred from structural analogs where direct information is unavailable.

Spectral and Physicochemical Comparisons

- IR Spectroscopy : All benzamides show C=O stretches between 1605–1679 cm⁻¹. The 4-ethyl derivative is expected to exhibit a slightly lower C=O frequency (~1650 cm⁻¹) due to electron-donating ethyl substituents .

- Mass Spectrometry : Fragmentation patterns for benzamides typically include loss of the amide group (e.g., m/z 77 for benzene ring) and indazole-related ions (e.g., m/z 121) .

- Solubility : The 4-ethyl group enhances lipophilicity compared to polar analogs like 5g (trifluoromethyl), which may improve membrane permeability but reduce aqueous solubility .

Key Research Findings

Substituent Effects :

- Electron-donating groups (e.g., ethyl) improve metabolic stability compared to electron-withdrawing groups (e.g., trifluoromethyl) .

- Bulky substituents (e.g., piperidinyl) reduce synthesis yields but enhance target specificity .

Linker Diversity :

- Pyrimidine linkers (e.g., ) enable π-π interactions with kinase ATP pockets, whereas thiadiazoles (e.g., ) favor intercalation-based mechanisms.

Pharmacokinetic Considerations :

- Lipophilic analogs (e.g., 4-ethyl derivatives) exhibit longer half-lives but may require formulation optimization for solubility .

Q & A

Q. What are the optimal synthetic routes for 4-ethyl-N-(1H-indazol-5-yl)benzamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves coupling 4-ethylbenzoyl chloride with 5-amino-1H-indazole under Schotten-Baumann conditions. Reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) can be optimized using Design of Experiments (DoE) to maximize yield and purity. For example:

Q. How can researchers validate the biological activity of 4-ethyl-N-(1H-indazol-5-yl)benzamide in enzyme inhibition assays?

- Methodological Answer : Prioritize kinase or protease targets based on structural analogs (e.g., benzimidazole derivatives with IC₅₀ values < 1 µM against tyrosine kinases ). Use fluorescence polarization or calorimetry to assess binding affinity. For example:

- Kinase Inhibition Protocol :

Incubate compound with target kinase (e.g., EGFR) and ATP.

Quantify residual activity via ADP-Glo™ assay.

Validate selectivity using a kinase panel to rule off-target effects .

Advanced Research Questions

Q. What strategies resolve contradictions in SAR data for 4-ethyl-N-(1H-indazol-5-yl)benzamide derivatives?

- Methodological Answer : Discrepancies in Structure-Activity Relationship (SAR) often arise from assay variability or substituent electronic effects. Mitigation steps:

- Electronic Analysis : Calculate Hammett constants for substituents to correlate electron-withdrawing/donating effects with activity .

- Crystallography : Resolve co-crystal structures to identify binding pose inconsistencies (e.g., indazole vs. benzothiazole derivatives ).

- Meta-Analysis : Pool data from multiple studies using standardized assay protocols (e.g., fixed ATP concentrations in kinase assays) .

Q. How can AI-driven molecular dynamics (MD) simulations improve the design of 4-ethyl-N-(1H-indazol-5-yl)benzamide analogs?

- Methodological Answer : Implement tools like COMSOL Multiphysics or GROMACS to model:

- Binding Free Energy : Calculate ΔG for ligand-receptor complexes via MM/PBSA.

- Solvent Effects : Simulate aqueous vs. lipid bilayer environments to predict membrane permeability .

Example workflow:

Generate 3D conformers of analogs.

Run 100-ns MD simulations to assess stability of key hydrogen bonds (e.g., indazole N-H with kinase backbone ).

Q. What experimental and computational approaches are recommended for pharmacokinetic (PK) profiling of this compound?

- Methodological Answer : Combine in vitro and in silico methods:

- ADME Assays :

- Microsomal Stability : Incubate with liver microsomes; quantify parent compound via LC-MS/MS.

- Caco-2 Permeability : Assess intestinal absorption potential .

- QSAR Models : Use tools like ADMET Predictor™ to estimate logP (target: 2–3) and CYP450 inhibition .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

- Methodological Answer : Common issues include poor bioavailability or off-target metabolism. Steps:

Bioavailability Study : Compare plasma exposure (AUC) after oral vs. IV dosing in rodent models.

Metabolite ID : Use HR-MS/MS to identify active/toxic metabolites (e.g., hydroxylation at the ethyl group ).

Tissue Distribution : Radiolabel the compound to assess tumor vs. liver accumulation .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.